molecular formula C17H20N4O B5978226 3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine

3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine

Cat. No. B5978226
M. Wt: 296.37 g/mol
InChI Key: OTOXRGFTFZHVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyridazine and piperazine, which are both widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes involved in cell signaling pathways. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines. In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine in lab experiments include its potent inhibitory activity against various enzymes involved in cell signaling pathways. This makes it a valuable tool for studying the role of these enzymes in cancer development and progression. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of knowledge regarding its mechanism of action.

Future Directions

There are several future directions for research on 3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine. Firstly, further studies are needed to elucidate the mechanism of action of this compound. This will help to identify potential targets for cancer therapy. Secondly, more in vivo studies are needed to determine the efficacy and safety of this compound in animal models of cancer. Finally, the development of analogs of this compound with improved potency and selectivity is an important area of research.

Synthesis Methods

The synthesis of 3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine is a multistep process that involves the reaction of 3-methyl-6-(4-nitrophenyl)pyridazine with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with piperazine to yield the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterase, tyrosine kinase, and serine/threonine kinase. These enzymes play a crucial role in various signaling pathways that regulate cell growth, differentiation, and apoptosis. Therefore, this compound has been investigated as a potential anticancer agent.

properties

IUPAC Name

(3-methylphenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-4-3-5-15(12-13)17(22)21-10-8-20(9-11-21)16-7-6-14(2)18-19-16/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOXRGFTFZHVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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